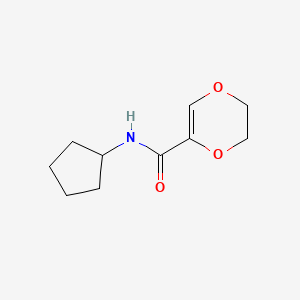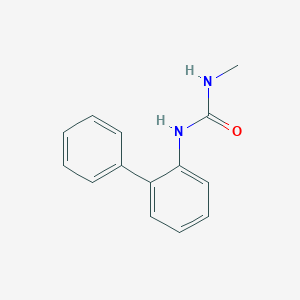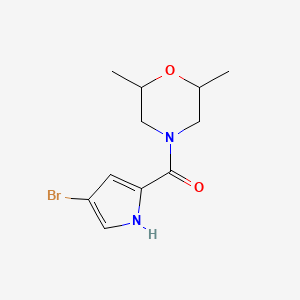
N-cyclopentyl-2,3-dihydro-1,4-dioxine-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopentyl-2,3-dihydro-1,4-dioxine-5-carboxamide, also known as CPD, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CPD is a cyclic amide that contains a dioxane ring, which makes it a structurally unique compound.
Applications De Recherche Scientifique
N-cyclopentyl-2,3-dihydro-1,4-dioxine-5-carboxamide has been found to have potential applications in various fields of scientific research. One of the most significant applications of this compound is in the field of drug discovery. This compound has been shown to have anticonvulsant and analgesic properties, which makes it a potential candidate for the development of new drugs. This compound has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Mécanisme D'action
The mechanism of action of N-cyclopentyl-2,3-dihydro-1,4-dioxine-5-carboxamide is not fully understood. However, studies have shown that this compound acts on the GABAergic system, which is involved in the regulation of neuronal activity. This compound has been found to enhance the activity of GABA receptors, which results in the inhibition of neuronal activity. This mechanism of action is similar to that of benzodiazepines, which are commonly used as anxiolytics and hypnotics.
Biochemical and physiological effects:
This compound has been shown to have significant biochemical and physiological effects. Studies have shown that this compound has anticonvulsant, analgesic, and anxiolytic properties. This compound has also been found to have neuroprotective effects, which makes it a potential candidate for the treatment of neurodegenerative disorders. This compound has been shown to modulate the release of neurotransmitters, which suggests that it may have a broader spectrum of activity than benzodiazepines.
Avantages Et Limitations Des Expériences En Laboratoire
N-cyclopentyl-2,3-dihydro-1,4-dioxine-5-carboxamide has several advantages for lab experiments. It has a high degree of solubility in water, which makes it easy to administer in experiments. This compound is also stable at room temperature, which makes it easy to store. However, this compound has some limitations for lab experiments. It has a short half-life, which means that it needs to be administered frequently to maintain its effects. This compound also has a narrow therapeutic window, which means that it can be toxic at high doses.
Orientations Futures
There are several future directions for the research on N-cyclopentyl-2,3-dihydro-1,4-dioxine-5-carboxamide. One of the most significant directions is the development of new drugs based on this compound. This compound has shown promising results in preclinical studies, and further research is needed to determine its potential for clinical use. Another future direction is the study of the mechanism of action of this compound. Further research is needed to understand how this compound modulates the GABAergic system and how it affects neurotransmitter release. Finally, the potential use of this compound in the treatment of neurodegenerative disorders needs to be explored further.
Méthodes De Synthèse
The synthesis of N-cyclopentyl-2,3-dihydro-1,4-dioxine-5-carboxamide involves the reaction of cyclopentylamine with 2,3-dihydroxybenzaldehyde in the presence of acetic anhydride. The reaction results in the formation of this compound as a white crystalline solid. The synthesis method has been optimized to increase the yield and purity of this compound.
Propriétés
IUPAC Name |
N-cyclopentyl-2,3-dihydro-1,4-dioxine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3/c12-10(9-7-13-5-6-14-9)11-8-3-1-2-4-8/h7-8H,1-6H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNTKNCVFMRLCAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=COCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl-(3-fluorophenyl)methanone](/img/structure/B7466253.png)

![1-[(2-Chlorophenyl)methyl]-3-propan-2-ylurea](/img/structure/B7466265.png)
![[2-(Furan-2-ylmethylamino)-2-oxoethyl] 4-(thiophen-2-ylsulfonylamino)benzoate](/img/structure/B7466271.png)
![1-[(2-Fluorophenyl)methyl]-3-propan-2-ylurea](/img/structure/B7466278.png)

![1-[(3-Chlorophenyl)methyl]-3-propan-2-ylurea](/img/structure/B7466290.png)
![1-[(4-Chlorophenyl)methyl]-3-propan-2-ylurea](/img/structure/B7466294.png)
![3-[2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-oxoethyl]-1,3-thiazolidin-2-one](/img/structure/B7466302.png)
![1-[(4-Fluorophenyl)methyl]-3-propan-2-ylurea](/img/structure/B7466312.png)

![N-methyl-N-[(4-methylphenyl)methyl]-2-oxo-1H-pyridine-3-carboxamide](/img/structure/B7466334.png)

![1-[(3-Methylphenyl)methyl]-3-propan-2-ylurea](/img/structure/B7466344.png)